molecular formula C16H18O2 B1588883 3,3',5,5'-Tetramethyl-1,1'-biphenyl-2,2'-diol CAS No. 26567-10-2

3,3',5,5'-Tetramethyl-1,1'-biphenyl-2,2'-diol

Cat. No. B1588883
CAS RN: 26567-10-2
M. Wt: 242.31 g/mol
InChI Key: XBDTZNMRTRPDKH-UHFFFAOYSA-N
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Description

3,3’,5,5’-Tetramethyl-1,1’-biphenyl-2,2’-diol is a chemical compound with the molecular formula C16H18O2 . It has a molar mass of 242.32 . This compound is a solid at room temperature .


Molecular Structure Analysis

The InChI code for 3,3’,5,5’-Tetramethyl-1,1’-biphenyl-2,2’-diol is 1S/C16H18O2/c1-9-5-11(3)15(17)13(7-9)14-8-10(2)6-12(4)16(14)18/h5-8,17-18H,1-4H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D structure.


Physical And Chemical Properties Analysis

The compound has a number of physical and chemical properties. It has a molar mass of 242.32 . The storage temperature is between 2-8°C in a sealed, dry environment . The compound is a solid at room temperature .

Scientific Research Applications

Catalysts in Olefin Metathesis Reactions

The compound 3,3',5,5'-Tetramethyl-1,1'-biphenyl-2,2'-diol has been utilized in the synthesis of molybdenum imido alkylidene complexes, which are catalysts for enantioselective olefin metathesis reactions. This application demonstrates its role in facilitating significant synthetic chemical processes (Alexander et al., 2000).

Synthesis of Biologically Active Quinone

In the bidirectional racemic synthesis of the biologically active quinone cardinalin 3, 3,3',5,5'-Tetramethyl-1,1'-biphenyl-2,2'-diol is used as a key component. This illustrates its significance in the synthesis of complex natural products (Govender et al., 2007).

Tungsten Complexes in Asymmetric Ring-Closing Metathesis

This compound is also a component in the preparation of tungsten complexes that contain chiral biphenoxide ligands. These complexes are viable catalysts for various ring-closing reactions, including asymmetric metathesis, indicating its role in creating enantiomerically pure products (Tsang et al., 2003).

Synthesis of Polyimides

Another application is in the synthesis of polyimides based on bis(p-aminophenoxy)biphenyls. Here, 3,3',5,5'-Tetramethyl-1,1'-biphenyl-2,2'-diol derivatives are used to create polyimides with specific properties, demonstrating its utility in advanced polymer chemistry (Hsiao et al., 1995).

Safety And Hazards

The compound has been classified with the GHS07 pictogram, indicating that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The precautionary statements include avoiding breathing dust/fume/gas/mist/vapours/spray, wearing protective gloves/protective clothing/eye protection/face protection, and specific measures to take if swallowed or if it comes into contact with skin or eyes .

properties

IUPAC Name

2-(2-hydroxy-3,5-dimethylphenyl)-4,6-dimethylphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18O2/c1-9-5-11(3)15(17)13(7-9)14-8-10(2)6-12(4)16(14)18/h5-8,17-18H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBDTZNMRTRPDKH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C2=CC(=CC(=C2O)C)C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70460556
Record name [1,1'-Biphenyl]-2,2'-diol, 3,3',5,5'-tetramethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70460556
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,3',5,5'-Tetramethyl-1,1'-biphenyl-2,2'-diol

CAS RN

26567-10-2
Record name 3,3′,5,5′-Tetramethyl[1,1′-biphenyl]-2,2′-diol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=26567-10-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,3',5,5'-Tetramethyl-1,1'-biphenyl-2,2'-diol
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026567102
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name [1,1'-Biphenyl]-2,2'-diol, 3,3',5,5'-tetramethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70460556
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,3',5,5'-tetramethylbiphenyl-2,2'-diol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.123.010
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
7
Citations
J Mormul, M Mulzer, T Rosendahl, F Rominger… - …, 2015 - ACS Publications
Several phosphine and phosphite ligands were tested in the hydroformylation of 4-pentenal to adipic aldehyde, a versatile starting material for industrially very relevant compounds. By …
Number of citations: 19 pubs.acs.org
H Fernández-Pérez, JR Lao, A Vidal-Ferran - Organic letters, 2016 - ACS Publications
Highly efficient catalytic stereoselective hydrogenative desymmetrization reactions mediated by rhodium complexes derived from enantiopure phosphine–phosphite (P–OP) ligands are …
Number of citations: 14 pubs.acs.org
VB Sharma, SL Jain, B Sain - Journal of Molecular Catalysis A: Chemical, 2004 - Elsevier
Copper (II) Schiff base complexes of 2-(1-phenylethyl imino) methylphenol (3), methyl-N-(2-hydroxyphenyl)-l-serine (4) and methyl-N-(2-hydroxyphenyl)-l-tyrosine (5) were found to be …
Number of citations: 30 www.sciencedirect.com
K Bhanderi, PS Ghalsasi, K Inoue - Scientific Reports, 2021 - nature.com
Is it possible to ‘explore’ metal’s intrinsic property—a cohesive interaction—which naturally transform M 0 into an aggregate or a particle or film for driving oxidative C–C bond formation…
Number of citations: 7 www.nature.com
PJ Wallis, KJ Booth, AF Patti, JL Scott - Green Chemistry, 2006 - pubs.rsc.org
Fe(III) treated K-10 montmorillonite and FeCl3 (both hydrated and anhydrous) are compared as catalysts for oxidative coupling of phenol substrates under a range of conditions. While …
Number of citations: 42 pubs.rsc.org
KD Bhanderi - 2022 - search.proquest.com
Tollens’ reactions have been investigated for various transformations, as shown in the figure, and not limited to well known distinguishing test between aldehydes from ketones as a …
Number of citations: 0 search.proquest.com
KA Niederer - 2020 - search.proquest.com
Part I: A simple monomeric vanadium species combined with a Brønsted or Lewis acid additive is found to effect the asymmetric oxidative ortho− ortho coupling of simple 2-…
Number of citations: 3 search.proquest.com

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